1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a hydroxy-phenylpropyl group, and a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the benzyl and phenylpropyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity or chemical properties, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea can be compared with other similar compounds, such as:
- 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylbutyl)urea
These compounds share structural similarities but differ in the length and substitution of the hydroxy-phenylalkyl group. The unique properties of this compound arise from its specific structural configuration, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(23,15-7-5-4-6-8-15)13-21-18(22)20-12-14-9-10-16(24-2)17(11-14)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTFFBVBPBILNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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